N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine
The general synthetic route can be summarized as follows:
- Preparation of oxalyl chloride by reacting oxalic acid with thionyl chloride.
- Reaction of oxalyl chloride with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine and thiophen-2-ylmethylamine in the presence of a base to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests possible interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the oxalamide moiety is often associated with bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-hydroxy-2-(4-chlorophenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This functional group may enhance the compound’s reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-22-12-6-4-11(5-7-12)14(19)10-18-16(21)15(20)17-9-13-3-2-8-23-13/h2-8,14,19H,9-10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSCSGGVSURWSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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